molecular formula C12H13ClN2O2 B1411085 N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride CAS No. 1993657-30-9

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride

Cat. No.: B1411085
CAS No.: 1993657-30-9
M. Wt: 252.69 g/mol
InChI Key: BMJNDYWZFGDREG-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

Compounds similar to N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride have shown promise as antiprotozoal agents. A study by Ismail et al. (2004) synthesized compounds that demonstrated strong DNA affinities and in vitro and in vivo activities against Trypanosoma and Plasmodium falciparum, indicative of potential uses in treating diseases like malaria and African trypanosomiasis (Ismail et al., 2004).

Extraction-Photometric Determination

Patel et al. (1984) utilized a similar compound for the extraction and photometric determination of vanadium(V). This compound, acting as a chelating agent, forms complexes with vanadium(V) and can be used for accurate determination of vanadium in materials like standard steels (Patel et al., 1984).

Antiprotozoal Activity of Aza-Analogues

A study by Ismail et al. (2003) synthesized and evaluated aza-analogues of furamidine for their antiprotozoal activity. These compounds, related to this compound, were tested against Trypanosoma and Plasmodium falciparum, showing significant antiprotozoal properties (Ismail et al., 2003).

Synthesis and Pharmacological Evaluation

Kumar et al. (2017) synthesized novel compounds related to this compound and evaluated them for antidepressant and antianxiety activities. Their research provides insights into the potential use of these compounds in mental health treatments (Kumar et al., 2017).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) explored compounds including analogues of this compound as inhibitors of NF-kappaB and AP-1 gene expression. This suggests potential applications in the treatment of conditions where these transcription factors are implicated (Palanki et al., 2000).

Evaluation of Analogues as Inhibitors of NQO2

Alnabulsi et al. (2018) evaluated analogues of this compound as inhibitors of the enzyme NQO2. This research could be significant for cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

Mechanism of Action

Properties

IUPAC Name

N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9;/h2-7,15H,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNDYWZFGDREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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